molecular formula C9H18N2O4 B083052 2-(hydroxyamino)-2-methylcyclohexan-1-one oxime acetate CAS No. 13785-66-5

2-(hydroxyamino)-2-methylcyclohexan-1-one oxime acetate

Cat. No.: B083052
CAS No.: 13785-66-5
M. Wt: 218.25 g/mol
InChI Key: HHQTUSFJTYKFGJ-UHFFFAOYSA-N
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Description

Acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine is a chemical compound with the molecular formula C9H18N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxyamino)-2-methylcyclohexan-1-one oxime acetate typically involves the reaction of 2-(hydroxyamino)-2-methylcyclohexan-1-one with acetic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce various reduced forms of the compound .

Scientific Research Applications

Acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(hydroxyamino)-2-methylcyclohexan-1-one oxime acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(hydroxyamino)-2-methylcyclohexan-1-one oxime acetate include:

  • 2-(hydroxyamino)acetic acid
  • Acetohydroxamic acid
  • N-hydroxyacetamide

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclohexylidene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.C2H4O2/c1-7(9-11)5-3-2-4-6(7)8-10;1-2(3)4/h9-11H,2-5H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQTUSFJTYKFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC1(CCCCC1=NO)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369594
Record name Acetic acid--N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13785-66-5
Record name Acetic acid--N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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